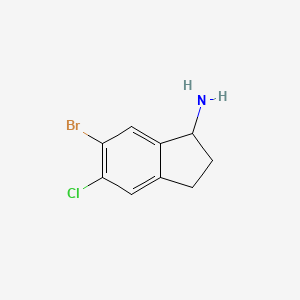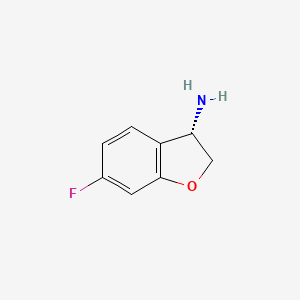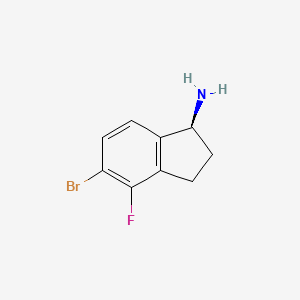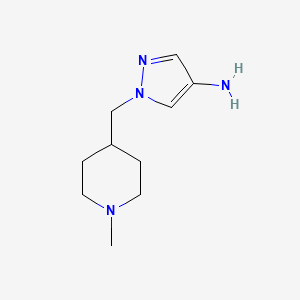
6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a brominated and chlorinated derivative of indan-amine This compound is part of the indene family, which consists of fused benzene and cyclopentene rings
Synthetic Routes and Reaction Conditions:
Halogenation of Indan-amine: The compound can be synthesized by halogenating indan-amine using bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3).
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with bromine or chlorine to introduce the halogen atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as indenones or indenols.
Reduction: Reduction reactions can convert the compound into simpler derivatives, such as indan-amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: Indenones, indenols, and other oxidized derivatives.
Reduction: Indan-amine and other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: 6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable building block for various chemical reactions.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore the compound's potential as a pharmaceutical agent. Its unique structure may contribute to the development of novel treatments for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its halogenated nature makes it suitable for applications requiring high stability and reactivity.
Mécanisme D'action
The mechanism by which 6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
6-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the chlorine atom.
5-Chloro-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom.
2,3-Dihydro-1H-inden-1-amine: Neither bromine nor chlorine is present.
Uniqueness: The presence of both bromine and chlorine atoms in 6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine gives it unique chemical and biological properties compared to its similar compounds
Propriétés
IUPAC Name |
6-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCRJRQTCBCDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B8048387.png)











